
Brimonidine-d4 L-Tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brimonidine-d4 L-Tartrate is a deuterated form of Brimonidine Tartrate, an alpha-2 adrenergic receptor agonist. This compound is primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of Brimonidine due to its stability and traceability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Brimonidine-d4 L-Tartrate involves the deuteration of Brimonidine, followed by its reaction with L-Tartaric acid to form the tartrate salt. The deuteration process typically involves the replacement of hydrogen atoms with deuterium, which can be achieved through various methods such as catalytic exchange or chemical reduction using deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including HPLC and mass spectrometry, to confirm the incorporation of deuterium and the formation of the tartrate salt .
Analyse Des Réactions Chimiques
Types of Reactions
Brimonidine-d4 L-Tartrate undergoes several types of chemical reactions, including:
Oxidation: Brimonidine can be oxidized to form various degradation products.
Reduction: The imidazoline ring in Brimonidine can be reduced under specific conditions.
Substitution: The bromine atom in Brimonidine can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide
Major Products
The major products formed from these reactions include various derivatives of Brimonidine, which can be analyzed using techniques like HPLC and mass spectrometry to determine their structure and purity .
Applications De Recherche Scientifique
Brimonidine-d4 L-Tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Brimonidine.
Biology: Employed in cellular and molecular biology to investigate the effects of Brimonidine on cellular pathways.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Brimonidine.
Industry: Applied in the development of new formulations and delivery systems for ocular drugs .
Mécanisme D'action
Brimonidine-d4 L-Tartrate exerts its effects by selectively binding to alpha-2 adrenergic receptors. This binding inhibits the activity of adenylate cyclase, reducing the production of cyclic AMP (cAMP). Consequently, this leads to a decrease in aqueous humor production and an increase in uveoscleral outflow, thereby lowering intraocular pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clonidine: Another alpha-2 adrenergic agonist used in the treatment of hypertension and glaucoma.
Apraclonidine: Similar to Brimonidine but with a shorter duration of action.
Timolol: A non-selective beta-blocker used in combination with Brimonidine for enhanced efficacy
Uniqueness
Brimonidine-d4 L-Tartrate is unique due to its deuterated nature, which provides enhanced stability and traceability in pharmacokinetic studies. Unlike Clonidine and Apraclonidine, Brimonidine has a higher selectivity for alpha-2 adrenergic receptors, resulting in fewer side effects and better patient tolerance .
Propriétés
Formule moléculaire |
C15H16BrN5O6 |
|---|---|
Poids moléculaire |
446.25 g/mol |
Nom IUPAC |
5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i5D2,6D2; |
Clé InChI |
QZHBYNSSDLTCRG-HDFODYMNSA-N |
SMILES isomérique |
[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


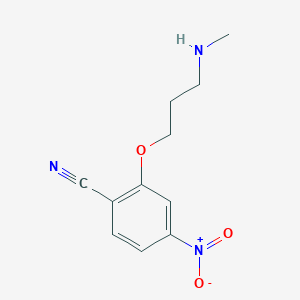
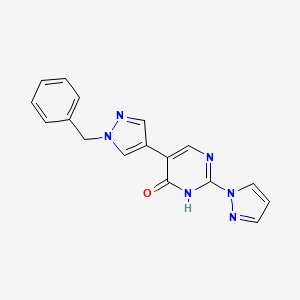
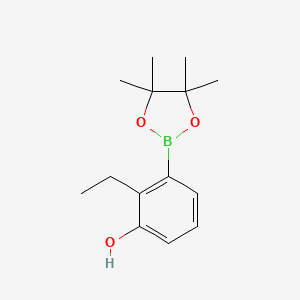

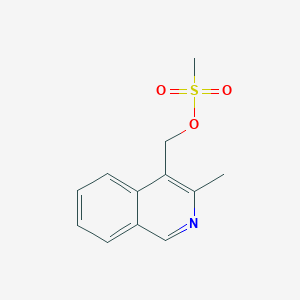
![4-Bromo-2-chloro-1-[(cyclopropylmethyl)sulfonyl]benzene](/img/structure/B13867091.png)
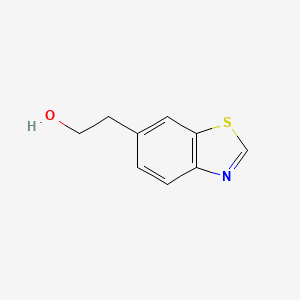
![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)

![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)
![methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)

![Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13867129.png)

